3-Sulfoglucuronic acid
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Overview
Description
D-glucuronic acid 3-sulfate is a monosaccharide sulfate that is D-glucuronic acid esterified at O-3 by sulfuric acid. It derives from an aldehydo-D-glucuronic acid.
Scientific Research Applications
Biosynthesis in the Nervous System
Research by Chou and Jungalwala (1993) highlights the role of a novel sulfotransferase in the nervous system, responsible for the biosynthesis of sulfoglucuronyl glycolipids (SGGLs). These molecules, which include 3-sulfoglucuronic acid, are crucial in the development of the nervous system. This enzyme specifically transfers sulfate to glucuronyl residues, forming 3-sulfated glucuronyl glycolipids, and plays a distinct role from other sulfotransferases in myelin membrane-specific lipid synthesis (Chou & Jungalwala, 1993).
Catalytic Applications
In the field of green chemistry, sulfonic acid-functionalized metal–organic frameworks (MOF-SO3H) have been studied for their role in transforming fructose into valuable compounds. Chen et al. (2014) demonstrate the efficiency of these catalysts in producing 5-hydroxymethylfurfural (HMF), a key intermediate in biomass carbohydrate valorization. The presence of sulfonic acid groups plays a pivotal role in the catalytic process (Chen et al., 2014).
Reductive Defluorination
In environmental research, sulfite-mediated UV photochemical systems utilizing sulfonates have been used for the reductive defluorination of perfluorooctanoic acid (PFOA). Song et al. (2013) found that sulfites can generate hydrated electrons, leading to the efficient removal and degradation of PFOA, a persistent organic pollutant. This highlights a potential application in water treatment and environmental remediation (Song et al., 2013).
Material Science
In material science, sulfonic acid group-bearing materials like amorphous carbon/mesoporous silica composites have been investigated for their acid-catalytic properties. Nakajima et al. (2009) explored these materials for their potential in catalyzing hydrophobic acid-catalyzed reactions, indicating a potential for diverse industrial applications (Nakajima et al., 2009).
Enzymatic and Chemical Synthesis
The enzymatic and chemical synthesis of compounds like 3-sulfinopropionic acid, which is structurally related to this compound, has been studied by Jollés-Bergeret (1974). This research provides insights into the synthesis processes of sulfonated compounds, which can have various biochemical and industrial applications (Jollés-Bergeret, 1974).
Sulfonic Acid Functionalized Catalysts
Research into sulfonic acid functionalized catalysts, such as those used in biodiesel production, has been conducted by Zhong et al. (2019). They developed a novel hydrophobic arenesulfonic acid functionalized biochar, demonstrating its efficiency in various catalytic reactions. This research shows the potential of sulfonic acid functionalized materials in sustainable and economical catalysis (Zhong et al., 2019).
Mass Spectrometry in Protein Analysis
Friess and Zenobi (2001) investigated the binding of sulfonates to arginine residues in proteins using mass spectrometry. This study highlights the potential of sulfonates in providing information about the surface structure of proteins, which can be valuable in proteomics and biochemical research (Friess & Zenobi, 2001).
Properties
CAS No. |
110231-93-1 |
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Molecular Formula |
C6H10O10S |
Molecular Weight |
274.2 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2,3,5-trihydroxy-6-oxo-4-sulfooxyhexanoic acid |
InChI |
InChI=1S/C6H10O10S/c7-1-2(8)5(16-17(13,14)15)3(9)4(10)6(11)12/h1-5,8-10H,(H,11,12)(H,13,14,15)/t2-,3+,4-,5+/m0/s1 |
InChI Key |
DLJXFFATZRGSBR-SKNVOMKLSA-N |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)OS(=O)(=O)O)O |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)OS(=O)(=O)O)O |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)OS(=O)(=O)O)O |
Synonyms |
3-sulfoglucuronic acid glucuronate 3-sulfate glucuronic acid 3-sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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